molecular formula C7H7ClF2N2O2 B3003026 [4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid CAS No. 512809-57-3

[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

Cat. No. B3003026
M. Wt: 224.59
InChI Key: PIZCTIAZNNVZBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-Chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid, also known as 4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazole-1-acetic acid (CFMPA), is a compound that has recently gained attention due to its potential applications in scientific research. CFMPA is an organofluorine compound, which means it contains at least one carbon-fluorine bond. This unique property makes it a useful tool for researchers, as it can be used to modify proteins and other molecules.

Scientific Research Applications

  • Synthesis of Key Intermediates for Herbicides : The compound has been used as a key intermediate in the synthesis of herbicides. It was prepared through the oxidation of a related compound and showed a total yield of 71.6% in one of the studies (Zhou Yu, 2002).

  • Synthesis of Novel Acrylic Acid Derivatives : A novel acrylic acid derivative was synthesized via acid hydrolysis involving a compound related to the queried chemical. The structure was established based on various spectral data (D. Kaushik, Tarawanti Verma, & Kapish Madaan, 2011).

  • Synthesis of Pyrazole Derivatives for ACE Inhibition : Novel pyrazole derivatives were synthesized and evaluated for their angiotensin converting enzyme (ACE) inhibitory activity, indicating potential applications in cardiovascular therapeutics (S. Kantevari et al., 2011).

  • Synthesis of Dihydropyrazole Derivatives : The compound was used in the synthesis of a series of dihydropyrazole derivatives under sonication conditions, offering advantages like shorter reaction times and good yields (Jorge Trilleras et al., 2013).

  • Synthesis of Bicyclic Heterocycles : The compound was involved in the reaction leading to the formation of interesting bicyclic heterocycles, showing sensitivity to the nature of the reagents and the acidity of the reaction medium (L. Smyth et al., 2007).

  • Synthesis of Pyrazolone Derivatives : A series of new pyrazolone derivatives were synthesized by the Mannich reaction, characterized by spectral data, and studied for electrochemical behavior (K. Naik et al., 2013).

properties

IUPAC Name

2-[4-chloro-3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClF2N2O2/c1-3-5(8)6(7(9)10)11-12(3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZCTIAZNNVZBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid

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